2-(5-methyl-2-propyl-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(5-methyl-2-propyl-1H-indol-3-yl)acetonitrile is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a focal point of research in organic chemistry .
Preparation Methods
The synthesis of 2-(5-methyl-2-propyl-1H-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using methanesulfonic acid under reflux conditions in methanol .
Chemical Reactions Analysis
2-(5-methyl-2-propyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-(5-methyl-2-propyl-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are used in various chemical reactions and studies.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-propyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and derivative .
Comparison with Similar Compounds
2-(5-methyl-2-propyl-1H-indol-3-yl)acetonitrile can be compared with other indole derivatives such as:
2-(1H-Indol-3-yl)acetonitrile: Another indole derivative with similar chemical properties but different biological activities.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(5-methyl-2-propyl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C14H16N2/c1-3-4-13-11(7-8-15)12-9-10(2)5-6-14(12)16-13/h5-6,9,16H,3-4,7H2,1-2H3 |
InChI Key |
SHFFJMHLKGHGKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1)C=CC(=C2)C)CC#N |
Origin of Product |
United States |
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